2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16289989
InChI: InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9-
SMILES:
Molecular Formula: C17H10BrFN2O2S2
Molecular Weight: 437.3 g/mol

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC16289989

Molecular Formula: C17H10BrFN2O2S2

Molecular Weight: 437.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C17H10BrFN2O2S2
Molecular Weight 437.3 g/mol
IUPAC Name 2-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C17H10BrFN2O2S2/c18-13-4-2-1-3-12(13)15(22)20-21-16(23)14(25-17(21)24)9-10-5-7-11(19)8-6-10/h1-9H,(H,20,22)/b14-9-
Standard InChI Key SVDQQYWTCOLVHL-ZROIWOOFSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Br

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a 1,3-thiazolidin-3-yl heterocyclic ring system substituted at three critical positions:

  • Position 2: A thioxo group (S=CS=C) contributes to hydrogen-bonding potential .

  • Position 4: A ketone (C=OC=O) enhances electrophilicity .

  • Position 5: A (Z)-4-fluorobenzylidene moiety (C6H4FCH=C_6H_4F-CH=) introduces planarity and electron-withdrawing effects .

  • Position 3: A 2-bromobenzamide group (C6H4BrCONHC_6H_4Br-CONH-) adds steric bulk and halogen-mediated reactivity .

The Z-configuration at the benzylidene double bond is critical for maintaining spatial alignment with biological targets .

Molecular Formula and Mass

PropertyValue
Molecular FormulaC17H11BrFN2O2S2C_{17}H_{11}BrFN_2O_2S_2
Molar Mass (g/mol)437.3

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves a multi-step strategy:

  • Thiazolidinone Ring Formation: Condensation of thiourea with ethyl bromoacetate under basic conditions yields the 2-thioxo-4-oxo-thiazolidine core .

  • Benzylidene Introduction: A Knoevenagel condensation between 4-fluorobenzaldehyde and the thiazolidinone intermediate introduces the (Z)-configured benzylidene group .

  • Benzamide Functionalization: Reaction with 2-bromobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) forms the final amide bond .

Optimization Challenges

  • Stereoselectivity: The Z-configuration is favored due to steric hindrance between the fluorophenyl and thiazolidinone groups .

  • Yield Improvement: Microwave-assisted synthesis reduces reaction times from days to hours, improving yields to ~65% .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water<0.1 mg/mL (hydrophobic)
Solubility in DMSO25 mg/mL
Melting Point218–220°C (decomposes)

The compound’s low aqueous solubility is attributed to its aromatic and halogenated groups, necessitating formulation with solubilizing agents for biological testing .

Spectroscopic Characterization

  • IR (cm⁻¹):

    • νC=O\nu_{C=O}: 1720 (oxo), 1680 (amide)

    • νC=S\nu_{C=S}: 1240

  • ¹H NMR (DMSO-d6d_6, δ ppm):

    • 8.02 (s, 1H, benzylidene CH)

    • 7.45–7.89 (m, 7H, aromatic H)

    • 4.31 (s, 1H, thiazolidinone CH)

Biological Activity and Mechanisms

Enzyme Inhibition

Thiazolidinones are known inhibitors of cyclooxygenase-2 (COX-2) and protein tyrosine phosphatases. The thioxo group may chelate metal ions in enzyme active sites, while the benzamide moiety mimics natural substrates .

Applications and Future Directions

Pharmacological Uses

  • Antitubercular Therapy: Synergistic effects with rifampicin or isoniazid could reduce treatment durations .

  • Anti-Inflammatory Agents: COX-2 inhibition potential warrants evaluation in cytokine suppression assays .

Material Science

The compound’s rigid structure makes it a candidate for liquid crystal or coordination polymer synthesis, leveraging its halogen and sulfur atoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator